2-(Methylthio)thiazole-5-boronic acid pinacol ester
CAS No.: 2096331-12-1
Cat. No.: VC6935740
Molecular Formula: C10H16BNO2S2
Molecular Weight: 257.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096331-12-1 |
|---|---|
| Molecular Formula | C10H16BNO2S2 |
| Molecular Weight | 257.17 |
| IUPAC Name | 2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3 |
| Standard InChI Key | ORGOIJMFZHZANS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a methylthio (-SCH₃) group and at the 5-position with a pinacol boronic ester (B(O₂C₆H₁₂)). The pinacol ester group enhances boron’s stability, facilitating handling and storage compared to free boronic acids .
Physical and Chemical Characteristics
Key properties include:
The methylthio group contributes to the compound’s lipophilicity, as evidenced by its LogP value (calculated via SMILES string: Cc1ncc(s1)B2OC(C)(C)C(C)(C)O2) . The boron center adopts a trigonal planar geometry, enabling nucleophilic attacks in cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol is publicly disclosed for 2-(methylthio)thiazole-5-boronic acid pinacol ester, analogous methods for related thiazole boronic esters provide a framework. A two-step approach is hypothesized:
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Thiazole Functionalization:
2,5-Dibromothiazole undergoes selective substitution at the 5-position with a methylthio group via nucleophilic aromatic substitution (SNAr). Reaction conditions likely involve sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C . -
Borylation via Miyaura Borylation:
The 5-bromo intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF at 80°C. This step installs the boronic ester group with reported yields exceeding 50% in similar systems .
Process Optimization
Key challenges include:
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Regioselectivity: Ensuring monosubstitution at the 5-position requires careful control of stoichiometry and temperature .
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Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients effectively isolates the product .
Applications in Pharmaceutical Chemistry
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester participates in palladium-catalyzed couplings with aryl halides, enabling access to biaryl thiazoles. For example:
This reaction constructs carbon-carbon bonds critical in kinase inhibitors (e.g., imatinib analogs) .
Prodrug Development
The methylthio group serves as a metabolically labile moiety, allowing controlled release of active thiol-containing drugs. In vivo studies (unpublished) suggest slow oxidation to sulfoxide derivatives in hepatic microsomes .
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